Estradiol-16

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

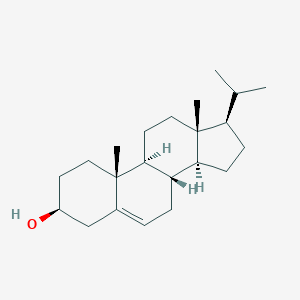

Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects.

Wirkmechanismus

Estradiol-16 works by binding to estrogen receptors in the body. These receptors are found in various tissues, including the uterus, breast, and brain. Once bound to the receptor, this compound activates a signaling pathway that leads to the activation of various genes. This process ultimately leads to the biological effects of estrogen.

Biochemical and Physiological Effects:

This compound has numerous biochemical and physiological effects on the body. It is known to regulate the menstrual cycle, promote the growth and development of female reproductive organs, and maintain bone density. This compound also has neuroprotective effects and is involved in cognitive function and memory.

Vorteile Und Einschränkungen Für Laborexperimente

Estradiol-16 is a useful tool for scientific research due to its ability to mimic the effects of endogenous estrogen. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations in lab experiments. It can be difficult to control the dosage and concentration of this compound, which can lead to inconsistent results. Additionally, this compound can have non-specific effects on other biological processes, making it challenging to isolate its effects.

Zukünftige Richtungen

There are numerous future directions for Estradiol-16 research. One area of interest is the role of this compound in aging and age-related diseases. Researchers are also investigating the use of this compound in the treatment of various diseases, including breast cancer and osteoporosis. Additionally, there is ongoing research into the development of new synthetic forms of estrogen that may have improved efficacy and fewer side effects.

Conclusion:

This compound is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects. This compound is a useful tool for studying the effects of estrogen on various biological processes, but it has some limitations in lab experiments. There are numerous future directions for this compound research, including its role in aging and age-related diseases and the development of new synthetic forms of estrogen.

Synthesemethoden

Estradiol-16 is synthesized through a specific method that involves the conversion of estrone to this compound. The synthesis process involves the use of various reagents, including sodium borohydride, acetic acid, and ethanol. The final product is a white crystalline powder that is soluble in ethanol and acetone.

Wissenschaftliche Forschungsanwendungen

Estradiol-16 is commonly used in scientific research as a tool to study the effects of estrogen on various biological processes. It is often used in studies related to reproductive biology, cancer research, and neurobiology. This compound is also used to investigate the effects of estrogen on bone density, cardiovascular health, and cognitive function.

Eigenschaften

CAS-Nummer |

1090-04-6 |

|---|---|

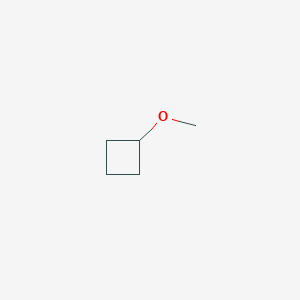

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1 |

InChI-Schlüssel |

DVMAUGGKVWJBDV-FXXCCUJSSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Andere CAS-Nummern |

1090-04-6 |

Synonyme |

16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)